molecular formula C9H7F3N2O B569401 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole CAS No. 114164-97-5

2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole

Cat. No. B569401
CAS RN: 114164-97-5
M. Wt: 216.163
InChI Key: BSROJRWZJKELNS-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it useful in drug discovery, biological studies, and material science.

Scientific Research Applications

Synthesis and Evaluation

A significant area of research involving 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole is its synthesis and subsequent application in various biological evaluations. For instance, a study focused on the microwave-assisted synthesis of benzimidazole derivatives containing a 1,2,4-triazole ring, demonstrating an efficient procedure that yields pure products in a few minutes. These compounds, including derivatives of this compound, exhibited promising lipase inhibition and antioxidant activities, highlighting their potential in biomedical applications (Menteşe et al., 2013).

Corrosion Inhibition

Another notable application is in the field of corrosion inhibition. Research has shown that benzimidazole derivatives, including the mentioned compound, can effectively inhibit the corrosion of mild steel in sulfuric acid environments. This is achieved through the formation of a protective layer on the metal surface, as evidenced by electrochemical studies and SEM micrographs. The compounds' adsorption characteristics follow the Langmuir adsorption isotherm, suggesting a mixed mode of physisorption and chemisorption (Ammal et al., 2018).

Antimicrobial and Antifungal Screening

In the realm of antimicrobial research, new derivatives of 1H-benzo[d]imidazole, synthesized for their potential applications, have been evaluated for antibacterial and antifungal activities. Some derivatives demonstrated appreciable antifungal activity, providing a basis for the development of new antimicrobial agents (Chakraborty et al., 2014).

Antioxidant and Antimicrobial Activities

Further studies have synthesized new derivatives of this compound, evaluating them for antioxidant and antimicrobial activities. Among these, certain compounds showed high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, emphasizing the compound's utility in developing new therapeutic agents (Bassyouni et al., 2012).

Non-Linear Optical (NLO) Materials

Another groundbreaking application is in the field of non-linear optical materials, where synthesized benzimidazole derivatives have been characterized to evaluate their NLO properties. These studies indicate that altering substituents on the benzimidazole ring affects the molecular hyperpolarizabilities, making these compounds suitable for various NLO device applications (Manikandan et al., 2019).

properties

IUPAC Name

2-methyl-6-(trifluoromethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-5-13-7-3-2-6(4-8(7)14-5)15-9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSROJRWZJKELNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653150
Record name 2-Methyl-6-(trifluoromethoxy)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114164-97-5
Record name 2-Methyl-6-(trifluoromethoxy)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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